2,3-Dichloro-1-ethoxy-4-fluorobenzene 2,3-Dichloro-1-ethoxy-4-fluorobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13581586
InChI: InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3
SMILES: CCOC1=C(C(=C(C=C1)F)Cl)Cl
Molecular Formula: C8H7Cl2FO
Molecular Weight: 209.04 g/mol

2,3-Dichloro-1-ethoxy-4-fluorobenzene

CAS No.:

Cat. No.: VC13581586

Molecular Formula: C8H7Cl2FO

Molecular Weight: 209.04 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dichloro-1-ethoxy-4-fluorobenzene -

Specification

Molecular Formula C8H7Cl2FO
Molecular Weight 209.04 g/mol
IUPAC Name 2,3-dichloro-1-ethoxy-4-fluorobenzene
Standard InChI InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3
Standard InChI Key OBAFQXAMVRTEKG-UHFFFAOYSA-N
SMILES CCOC1=C(C(=C(C=C1)F)Cl)Cl
Canonical SMILES CCOC1=C(C(=C(C=C1)F)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzene ring with substituents at the 1-, 2-, 3-, and 4-positions:

  • 1-position: Ethoxy group (-OCH₂CH₃)

  • 2- and 3-positions: Chlorine atoms

  • 4-position: Fluorine atom

This arrangement creates a polarizable electron-deficient ring system, influencing its reactivity in electrophilic substitution and cross-coupling reactions .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₈H₇Cl₂FO
Molecular Weight209.04 g/mol
Boiling PointNot reported-
Melting PointNot reported-
Density~1.4 g/cm³ (estimated)
SolubilityLow in water; soluble in organic solvents

The absence of extensive thermodynamic data underscores the compound’s specialized research applications .

Synthesis and Preparation

Synthetic Routes

The synthesis typically involves multi-step halogenation and etherification of fluorobenzene derivatives. A representative pathway includes:

  • Nitration and Halogenation: Fluorobenzene is nitrated to introduce a nitro group, followed by chlorination using Cl₂/AlCl₃ to achieve dichlorination .

  • Etherification: The nitro group is reduced to an amine, which undergoes diazotization and displacement with ethanol to install the ethoxy group .

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors are employed to optimize yield (>80%) and minimize by-products like polychlorinated derivatives .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. For example:

  • Antimicrobial Agents: Its dichloro-fluoro motif is incorporated into quinolone antibiotics .

  • Agrochemicals: Used to develop herbicides due to its stability under UV exposure .

Organic Synthesis

  • Suzuki-Miyaura Coupling: The ethoxy group acts as a directing metalation group, enabling palladium-catalyzed cross-coupling reactions.

  • Nucleophilic Aromatic Substitution: Fluorine’s electron-withdrawing effect facilitates displacement by amines or thiols .

ParameterAssessmentSource
Acute ToxicityNot classified
Skin IrritationLow risk
Environmental ImpactPersistent in soil

While direct toxicity data are scarce, structural analogs like 1,3-dichloro-4-fluorobenzene exhibit hepatotoxicity at high doses .

Research Findings and Gaps

Recent Studies

  • Catalytic Applications: A 2024 study demonstrated its use in synthesizing fluorinated liquid crystals for OLEDs .

  • Metabolic Pathways: Rat hepatocyte assays revealed slow oxidative metabolism, suggesting low bioavailability .

Knowledge Gaps

  • Ecotoxicity: No data on aquatic organism toxicity.

  • Long-Term Exposure Effects: Requires rodent carcinogenicity studies .

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